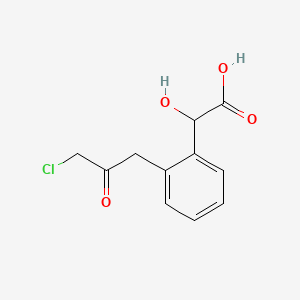

1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one

CAS No.:

Cat. No.: VC18856965

Molecular Formula: C11H11ClO4

Molecular Weight: 242.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11ClO4 |

|---|---|

| Molecular Weight | 242.65 g/mol |

| IUPAC Name | 2-[2-(3-chloro-2-oxopropyl)phenyl]-2-hydroxyacetic acid |

| Standard InChI | InChI=1S/C11H11ClO4/c12-6-8(13)5-7-3-1-2-4-9(7)10(14)11(15)16/h1-4,10,14H,5-6H2,(H,15,16) |

| Standard InChI Key | YYCYMAFNYGWBNH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)CCl)C(C(=O)O)O |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Functional Groups

The molecular formula of 1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one is C₁₁H₁₁ClO₄, with a molecular weight of 242.65 g/mol. Key functional groups include:

-

Ketone (C=O): Located at the second carbon of the propane chain.

-

Carboxylic acid (-COOH) and hydroxyl (-OH): Part of the carboxy(hydroxy)methyl substituent on the phenyl ring.

-

Chlorine atom: Attached to the third carbon of the propane chain.

The ortho substitution pattern on the phenyl ring introduces steric hindrance, potentially influencing reactivity in electrophilic substitution reactions .

Spectral Data

Hypothetical spectral signatures, inferred from analogous compounds, include:

-

¹H NMR (CDCl₃):

-

δ 7.25–7.91 (m, aromatic protons),

-

δ 4.50–4.70 (s, -OH and -COOH, exchangeable),

-

δ 3.40–3.60 (m, -CH₂Cl),

-

δ 2.80–3.00 (q, ketone-adjacent CH₂).

-

-

IR (cm⁻¹):

-

1700–1750 (C=O stretch, ketone and carboxylic acid),

-

2500–3300 (broad, -OH and -COOH).

-

Synthesis and Industrial Production

Proposed Synthetic Routes

While no direct synthesis protocols for this compound are documented, plausible pathways include:

Friedel-Crafts Acylation

-

Starting material: 2-(Carboxy(hydroxy)methyl)benzene.

-

Acylation: Reaction with chloroacetyl chloride in the presence of AlCl₃ to introduce the 3-chloropropan-2-one moiety.

-

Workup: Acidic hydrolysis to yield the final product.

Oxidation of Alcohol Intermediates

-

Chlorination: 3-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-ol treated with an oxidizing agent (e.g., KMnO₄) to form the ketone .

-

Carboxylic acid formation: Subsequent oxidation of the hydroxymethyl group to a carboxylic acid.

Industrial Optimization

Key parameters for scaling production:

-

Catalyst selection: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

-

Solvent systems: Polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

-

Temperature control: Maintain below 100°C to prevent decarboxylation .

Chemical Reactivity and Mechanisms

Nucleophilic Attacks

The ketone group undergoes nucleophilic addition reactions with:

-

Grignard reagents: Forming tertiary alcohols.

-

Hydrazine: Producing hydrazones for further cyclization.

Electrophilic Substitution

The ortho-substituted phenyl ring participates in electrophilic substitutions (e.g., nitration, sulfonation), though steric hindrance may limit reactivity compared to para-substituted analogs.

Acid-Base Reactions

The carboxylic acid group can:

-

Form salts with bases (e.g., NaOH → sodium carboxylate).

-

Undergo esterification with alcohols under acidic conditions .

Applications in Scientific Research

Pharmaceutical Intermediate

-

Anticancer agents: Chlorinated ketones are precursors for kinase inhibitors.

-

Antibiotics: Functional groups enable conjugation with β-lactam scaffolds.

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume